molecular formula C25H27NO3 B1349819 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid CAS No. 937604-92-7

4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid

Cat. No. B1349819
CAS RN: 937604-92-7
M. Wt: 389.5 g/mol
InChI Key: DMSMXAUCEQPFBK-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid (CPMIBOA) is an organic acid that has been studied for its potential applications in scientific research, drug development, and lab experiments. CPMIBOA is a synthetic compound that has been developed as an alternative to natural and synthetic acids, such as amino acids and nucleic acids, for use in biochemical and physiological research. CPMIBOA has been found to have a variety of biochemical and physiological effects and is being studied for its potential applications in drug development and lab experiments.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Recent achievements in the chemistry of vinylindoles, including 2-vinylindoles and 3-vinylindoles, have highlighted their behavior as dienes in cycloaddition reactions, which is crucial for the synthesis of complex organic compounds. These compounds exhibit excellent levels of diastereoselectivity and enantioselectivity under various catalysis conditions, suggesting potential applications in synthesizing derivatives of the specified compound for research purposes (Rossi, Abbiati, & Pirovano, 2017).

Pharmacological Research and Biological Activities

The review of chlorogenic acid (CGA) emphasizes its broad pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Although CGA differs structurally from the specified compound, the methodologies applied in studying CGA's biological activities could provide a framework for investigating the biological and pharmacological properties of "4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid," especially in understanding its interaction with biological systems and potential therapeutic roles (Naveed et al., 2018).

properties

IUPAC Name

4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO3/c1-26-16-22(20-9-5-6-10-23(20)26)21(25(28)29)15-24(27)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h5-6,9-14,16-17,21H,2-4,7-8,15H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSMXAUCEQPFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CC(=O)C3=CC=C(C=C3)C4CCCCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372215
Record name 4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid

CAS RN

937604-92-7
Record name 4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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